molecular formula C8H14O4S B13188867 3-Methanesulfonylcyclohexane-1-carboxylic acid

3-Methanesulfonylcyclohexane-1-carboxylic acid

Katalognummer: B13188867
Molekulargewicht: 206.26 g/mol
InChI-Schlüssel: KLWDKSKWEGYMKV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methanesulfonylcyclohexane-1-carboxylic acid is an organic compound with the molecular formula C8H14O4S It is a derivative of cyclohexane, featuring a methanesulfonyl group and a carboxylic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methanesulfonylcyclohexane-1-carboxylic acid typically involves the following steps:

    Cyclohexane Functionalization: The initial step involves the functionalization of cyclohexane to introduce the necessary functional groups. This can be achieved through various methods, including halogenation followed by substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methanesulfonylcyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: The methanesulfonyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

3-Methanesulfonylcyclohexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Methanesulfonylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methanesulfonic acid (CH3SO3H): A simpler compound with similar functional groups but lacking the cyclohexane ring.

    Cyclohexane-1-carboxylic acid (C7H12O2): Similar structure but without the methanesulfonyl group.

    Cyclohexanesulfonic acid (C6H11SO3H): Contains a sulfonic acid group instead of a methanesulfonyl group.

Uniqueness

3-Methanesulfonylcyclohexane-1-carboxylic acid is unique due to the combination of the methanesulfonyl and carboxylic acid groups on a cyclohexane ring. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in organic synthesis and pharmaceuticals.

Eigenschaften

Molekularformel

C8H14O4S

Molekulargewicht

206.26 g/mol

IUPAC-Name

3-methylsulfonylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C8H14O4S/c1-13(11,12)7-4-2-3-6(5-7)8(9)10/h6-7H,2-5H2,1H3,(H,9,10)

InChI-Schlüssel

KLWDKSKWEGYMKV-UHFFFAOYSA-N

Kanonische SMILES

CS(=O)(=O)C1CCCC(C1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.